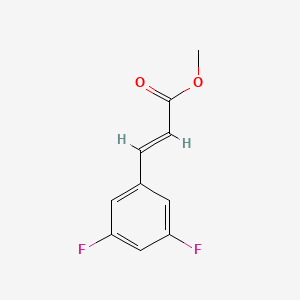

(E)-Methyl 3-(3,5-difluorophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(E)-Methyl 3-(3,5-difluorophenyl)acrylate" is a derivative of acrylate where the acrylate moiety is substituted with a 3,5-difluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve the desired stereochemistry. For example, the synthesis of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile was achieved, and the addition of amines to a benzene solution of this compound resulted in a color change due to ion-pair formations . Similarly, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was synthesized via a one-pot three-component reaction . These methods suggest that the synthesis of (E)-Methyl 3-(3,5-difluorophenyl)acrylate could also be achieved through multi-component reactions or by introducing the difluorophenyl group to an existing acrylate compound.

Molecular Structure Analysis

The molecular structure of acrylate derivatives is often characterized by X-ray crystallography. For instance, the crystal and molecular structure of a related compound was reported with detailed lattice parameters, indicating the importance of molecular interactions such as hydrogen bonding and C-H...π interactions in stabilizing the structure . These findings imply that (E)-Methyl 3-(3,5-difluorophenyl)acrylate may also exhibit specific intermolecular interactions that could influence its crystalline form and stability.

Chemical Reactions Analysis

Acrylate compounds can participate in various chemical reactions, including condensation reactions. For example, a stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates was achieved using L-proline as a catalyst . This indicates that (E)-Methyl 3-(3,5-difluorophenyl)acrylate could also be amenable to similar condensation reactions, potentially leading to a wide range of derivatives with biological significance.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate derivatives can be explored through various spectroscopic techniques. The spectroscopic properties of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile were investigated using FT-IR, UV, and NMR techniques, and theoretical calculations were performed to support the experimental data . These techniques could be applied to (E)-Methyl 3-(3,5-difluorophenyl)acrylate to determine its vibrational frequencies, geometric parameters, and electronic properties, which are crucial for understanding its reactivity and potential applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-5) and poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)decyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-10) synthesized via click-chemistry have shown excellent inhibitory effects against the corrosion of mild steel in hydrochloric acid medium. These compounds, characterized by various spectroscopic techniques, were found to be the most efficient inhibitors for this purpose, demonstrating the potential of using acrylate derivatives in corrosion protection applications (Baskar et al., 2014).

Waste Gas Treatment

A study on the removal of methyl acrylate waste gas using a biotrickling filter (BTF) packed with ceramic particles demonstrated excellent removal efficiency. This research highlighted the potential of using acrylate derivatives in environmental protection, specifically in the treatment of toxic waste gases (Wu et al., 2016).

Polymer Synthesis and Characterization

Acrylate derivatives have been employed in the synthesis and characterization of polymers. For example, the synthesis of homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate was explored, providing insights into polymer properties and applications in various fields (Vijayanand et al., 2002).

Photoinduced Polymerization

The use of acrylates in photoinduced living radical polymerization has been reported, showcasing the efficiency of acrylate derivatives in controlled polymer synthesis. This method allows for rapid polymerization under daylight and UV radiation, producing poly(acrylates) with high end-group fidelity and controlled molecular weights (Anastasaki et al., 2015).

Fluorinated Polymer Synthesis

Acrylate derivatives have also found applications in the synthesis of fluorinated polymers. Research on copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has provided valuable information on the influence of fluorine on the thermal, photochemical, and hydrolytic stability of polymers (Signori et al., 2006).

Propiedades

IUPAC Name |

methyl (E)-3-(3,5-difluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPCMOFNRGWEC-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)